Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst/Base: Bases such as piperidine or morpholine are often used.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Gewald reaction under controlled conditions to ensure high yield and purity. This would include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Thiophene derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: The compound is explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, thiophene derivatives, including Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
Comparison: Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs with different substituents .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-20-15(17)13-10(8-21-14(13)16)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGHIQPWZHYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352092 | |
Record name | ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-12-3 | |
Record name | ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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